molecular formula C7H6N4S B072327 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol CAS No. 1477-24-3

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Cat. No. B072327
CAS RN: 1477-24-3
M. Wt: 178.22 g/mol
InChI Key: PBTAXYKMCKLQSM-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a compound characterized by the presence of a 1,2,4-triazole ring fused with a pyridyl group. This structure is significant due to its potential in various chemical and biological applications.

Synthesis Analysis

The synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol involves multi-step reactions, typically starting from methyl nicotinate or similar precursors. The processes include cyclization, glycosylation, and further modifications leading to various derivatives (Zhang et al., 2008).

Molecular Structure Analysis

Spectroscopic methods such as Fourier transform infrared, laser-Raman, and nuclear magnetic resonance have been used to characterize the molecular structure of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. Density functional theory calculations provide insights into the vibrational frequencies, molecular orbital energies, and electrostatic potential (Gökce et al., 2016).

Chemical Reactions and Properties

This compound engages in various chemical reactions, including S-S coupling and thiol-thione tautomerism. These reactions are essential for the synthesis of coordination polymers and the exploration of its ligand properties (Chen et al., 2008).

Scientific Research Applications

Application 1: Energy Conversion and Storage Devices

  • Summary of the Application : Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (ZnTPyP) organic thin films, which are related to the compound you mentioned, have been used in the design of energy conversion and storage devices .
  • Methods of Application : The ZnTPyP thin films were prepared through thermal evaporation. The optical constants, dispersion parameters, and energy loss functions of these films were then studied .
  • Results or Outcomes : The study found that the optical properties of the ZnTPyP thin films shifted with the thermal annealing range up to 523 K. This could be considered in the design of energy conversion and storage devices based on ZnTPyP thin films .

Application 2: Antioxidant Research

  • Summary of the Application : 5-(4-Pyridyl)dipyrromethane, a compound related to the one you mentioned, has been investigated for its potential as an antioxidant .
  • Methods of Application : The compound is used as a building block for porphyrin synthesis, which is then used in various experiments to study oxidative stress and related processes .
  • Results or Outcomes : The unique properties of 5-(4-Pyridyl)dipyrromethane have led to its use in studying oxidative stress and related processes .

Safety And Hazards

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAXYKMCKLQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163781
Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

CAS RN

1477-24-3, 14910-06-6
Record name 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol
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Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
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Record name 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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